molecular formula C16H11N5O2S B2661214 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1203112-15-5

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2661214
CAS No.: 1203112-15-5
M. Wt: 337.36
InChI Key: ZUSCPBQVDJKDOC-UHFFFAOYSA-N
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Description

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a combination of oxadiazole and benzothiadiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities .

Mechanism of Action

While the specific mechanism of action for your compound is not available, 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as antimicrobials .

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse functionalities is an important goal for modern organic chemistry . They have potential applications in the development of new drugs, energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with a suitable carboxylic acid derivative in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of oxadiazole and benzothiadiazole rings, which confer distinct electronic and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c22-16(11-6-7-12-13(8-11)21-24-20-12)17-9-14-18-15(19-23-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSCPBQVDJKDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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